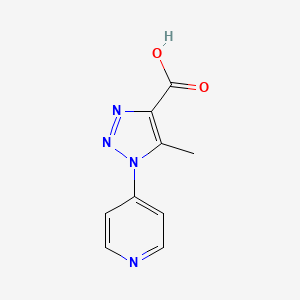

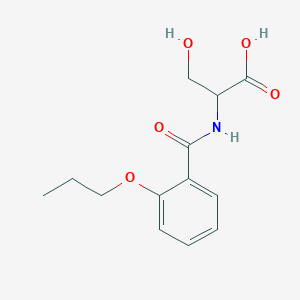

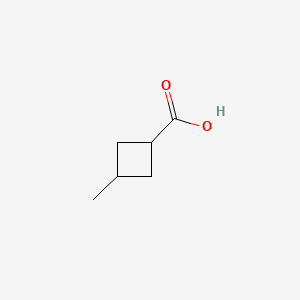

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

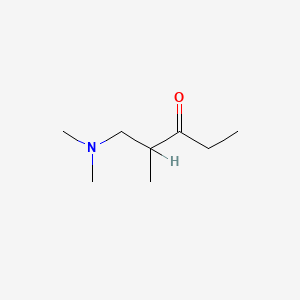

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is a compound that can be associated with a class of organic compounds known as benzoyl derivatives. These compounds are characterized by the presence of a benzoyl group attached to an amino group, which is further linked to a propionic acid moiety. The compound of interest is not directly studied in the provided papers, but its structure suggests that it may have properties and reactivity similar to the compounds that have been investigated in these studies.

Synthesis Analysis

The synthesis of related benzoyl derivatives often begins with a starting material that includes a benzoyl group attached to a propionic acid structure. For instance, 3-(4-Phenyl) benzoyl propionic acid has been used as a starting material for the synthesis of various heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones . Similarly, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine to yield optically pure compounds, which were then used to synthesize optically active amino acids . These methods could potentially be adapted for the synthesis of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid by introducing the appropriate propoxy substituent at the benzoyl moiety.

Molecular Structure Analysis

The molecular structure of benzoyl derivatives is crucial in determining their physical and chemical properties. For example, the crystal structure of 2-(3-hydroxybenzylamino)acetic acid revealed two independent molecules stabilized by intermolecular hydrogen bonds . Although the exact structure of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is not provided, it can be inferred that hydrogen bonding might also play a significant role in its crystal packing and stability.

Chemical Reactions Analysis

Benzoyl derivatives exhibit diverse reactivity towards nucleophiles and other reagents. The derivatives of furanones and benzoxazinones, for example, have shown varied behavior when exposed to different nucleophiles . Methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize fused pyranones, demonstrating the versatility of benzoyl derivatives in forming complex heterocyclic structures . These reactions provide insight into the potential chemical reactivity of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid, which may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl derivatives are influenced by their molecular structure. The presence of hydroxyl, amino, and benzoyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the optical resolution of benzoyl amino acids was studied by examining their melting points, solubility, and IR spectra . The hypolipidemic activity of 3-(4-Phenoxybenzoyl) propionic acids was assessed, showing a relationship between structure and biological activity . These studies suggest that 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid may also exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry or material science.

Propiedades

IUPAC Name |

3-hydroxy-2-[(2-propoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-7-19-11-6-4-3-5-9(11)12(16)14-10(8-15)13(17)18/h3-6,10,15H,2,7-8H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHNWDHTYUDXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)